molecular formula C16H17NO2 B5719716 N-(2-methoxyphenyl)-2,4-dimethylbenzamide CAS No. 676155-08-1

N-(2-methoxyphenyl)-2,4-dimethylbenzamide

Cat. No.: B5719716
CAS No.: 676155-08-1
M. Wt: 255.31 g/mol
InChI Key: XKBZNCGSOSRISD-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2,4-dimethylbenzamide is a synthetic organic compound with the molecular formula C 16 H 17 NO 2 and a molecular weight of 255.31 g/mol . This benzamide derivative features a specific substitution pattern with methoxy and dimethyl groups, making it a compound of interest in various chemical and pharmaceutical research applications. As a substituted benzamide, this compound is part of a class of molecules that are frequently investigated for their potential biological activity. Research into structurally similar compounds has shown that such molecules can serve as valuable intermediates in medicinal chemistry and drug discovery efforts. For instance, certain pyrrolopyridine amino derivatives, which share conceptual structural motifs with benzamides, have been identified as potent inhibitors of MPS1 kinase, a promising target in cancer research and the development of anti-proliferative agents . This suggests potential pathways for which this compound could be utilized as a building block or a comparative analog in biological screening and mechanism of action studies. WARNING: This product is provided For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes full responsibility for all analytical characterization to confirm the product's identity and purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methoxyphenyl)-2,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-8-9-13(12(2)10-11)16(18)17-14-6-4-5-7-15(14)19-3/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBZNCGSOSRISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359236
Record name STK281727
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676155-08-1
Record name STK281727
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations of N 2 Methoxyphenyl 2,4 Dimethylbenzamide

Retrosynthetic Analysis and Identification of Key Precursors for N-(2-methoxyphenyl)-2,4-dimethylbenzamide

Retrosynthetic analysis is a foundational strategy in organic synthesis for deconstructing a target molecule into simpler, commercially available, or easily synthesized starting materials. For this compound, the most logical disconnection occurs at the amide C-N bond. This bond is synthetically pivotal and its formation is a common objective in organic chemistry.

This disconnection simplifies the target molecule into two primary precursors:

An aromatic carboxylic acid: 2,4-dimethylbenzoic acid

An aromatic amine: 2-methoxyaniline (o-anisidine)

The synthesis of this compound, therefore, hinges on the effective coupling of these two key precursors. The presence of methyl groups on the benzoic acid ring and a methoxy (B1213986) group on the aniline (B41778) ring may influence the reactivity and steric hindrance during the coupling reaction, necessitating careful selection of the synthetic method.

Classical Synthetic Routes for Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone transformation in chemical synthesis. Several classical methods have been developed to achieve this coupling efficiently.

Condensation Reactions with Carboxylic Acids and Amines

The direct condensation of a carboxylic acid and an amine to form an amide with the elimination of water is a fundamental approach. However, this reaction is typically thermodynamically unfavorable and requires high temperatures, often in excess of 180°C, which can be incompatible with sensitive functional groups. To overcome this, a plethora of coupling reagents have been developed to facilitate the reaction under milder conditions. luxembourg-bio.com These reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to suppress side reactions and improve yields. For sterically hindered substrates like 2,4-dimethylbenzoic acid, more potent coupling agents may be required. luxembourg-bio.com Research has shown that reagents such as TPTU (S-(1-Oxido-2-pyridinyl)-1,1,3,3-tetramethylthiouronium tetrafluoroborate) and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) can be effective, although their success can be limited with highly hindered acids. luxembourg-bio.com

Table 1: Comparison of Selected Coupling Reagents for Amide Bond Formation

Coupling Reagent Additive Typical Solvent Characteristics
EDC HOBt or Oxyma DMF, DCM Widely used, water-soluble byproducts.
DCC HOBt DCM, THF Forms insoluble dicyclohexylurea (DCU) byproduct.
HATU DIPEA DMF Highly efficient, especially for hindered substrates.
TPTU NMI Aqueous Media Shows broad scope but can be ineffective for highly hindered acids. luxembourg-bio.com

Acyl Chloride-Amine Coupling Approaches

A highly reliable and widely used method for amide synthesis involves a two-step process via an acyl chloride intermediate. This approach enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine.

Formation of the Acyl Chloride: 2,4-dimethylbenzoic acid is converted into the more reactive 2,4-dimethylbenzoyl chloride. This is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed.

Amine Coupling: The resulting acyl chloride is then reacted with 2-methoxyaniline. This reaction is usually rapid and exothermic, often performed at low temperatures (e.g., 0 °C) to control the reaction rate. A non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or pyridine (B92270), is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction. nih.gov

This method is robust and generally provides high yields, even with moderately hindered substrates.

Activated Ester Strategies

Another strategy to facilitate amide bond formation under mild conditions is through the use of activated esters. In this method, the carboxylic acid is first converted into an ester with a good leaving group. This "activated" intermediate is then isolated or generated in situ and subsequently reacted with the amine.

Common activating agents include:

N-Hydroxysuccinimide (NHS): Forms NHS-esters, which are stable enough to be isolated but reactive towards amines.

Pentafluorophenol: Forms pentafluorophenyl (PFP) esters, which are highly reactive intermediates.

Thioesters: Can be generated using reagents like 2,2'-dipyridyldithiocarbonate (DPDTC) and subsequently used in amidation reactions. researchgate.net

This approach avoids the use of harsh reagents and the often-difficult removal of byproducts associated with carbodiimide (B86325) coupling agents. The reaction of the activated ester with 2-methoxyaniline typically proceeds smoothly at room temperature.

Modern Catalytic Approaches in this compound Synthesis

While classical methods are effective, modern organic synthesis has increasingly focused on the development of catalytic processes that offer greater efficiency, sustainability, and functional group tolerance.

Transition Metal-Catalyzed Amidation

Transition metal catalysis has emerged as a powerful tool for forming C-N bonds. rsc.org These methods can proceed through various mechanisms and often operate under milder conditions than classical approaches. Catalysts based on metals like zirconium, titanium, and nickel have been developed for direct amidation reactions. williams.edunih.gov

For instance, a protocol using titanium tetrachloride (TiCl₄) as a mediator for the direct condensation of carboxylic acids and amines in pyridine has been reported to provide amides in moderate to excellent yields. nih.gov The proposed mechanism involves the formation of a titanium-carboxylate adduct, which enhances the leaving group ability of the hydroxyl moiety. nih.gov Zirconium tetrachloride (ZrCl₄) has also been employed as a catalyst for amidation in THF. nih.gov

Nickel-catalyzed reactions have also shown promise in related transformations, demonstrating tolerance to various functional groups and offering alternatives where thermal reactions fail. williams.edu These catalytic systems can circumvent the need for stoichiometric activating agents, reducing waste and simplifying purification procedures.

Table 2: Examples of Metal-Mediated Amidation Systems

Metal Reagent/Catalyst Solvent Temperature Key Features Citation
TiCl₄ Pyridine 85 °C Mediates direct condensation of a wide range of substrates. nih.gov
ZrCl₄ THF 70 °C Catalytic (2–10 mol%) conversion of aliphatic and aromatic acids. nih.gov

Organocatalytic Methods

One potential approach involves the use of boric acid derivatives as catalysts for the direct amidation of carboxylic acids and amines. These catalysts activate the carboxylic acid group, facilitating nucleophilic attack by the amine. Another strategy employs N-heterocyclic carbenes (NHCs) to activate the carboxylic acid, forming a reactive acylazolium intermediate that readily undergoes amidation. Given the structure of this compound, an organocatalytic approach would likely involve the reaction of 2,4-dimethylbenzoic acid and 2-methoxyaniline in the presence of a suitable organocatalyst and activating agents. The development of a specific organocatalytic method for this compound would require empirical optimization of catalysts, solvents, and reaction conditions.

Enzymatic Synthesis

Enzymatic synthesis represents a green and highly selective approach to amide bond formation. Hydrolases, such as lipases and proteases, are commonly employed in their reverse hydrolytic mode to catalyze the amidation of carboxylic acids and amines. These biocatalytic methods offer the advantages of high chemo-, regio-, and stereoselectivity, often proceeding under mild, aqueous conditions.

For the synthesis of this compound, a suitable lipase (B570770) or protease could potentially catalyze the condensation of 2,4-dimethylbenzoic acid or its ester with 2-methoxyaniline. The choice of enzyme would be critical, and screening of various commercially available or engineered enzymes would be necessary to identify a biocatalyst with the desired activity and substrate specificity. Immobilization of the enzyme can further enhance its stability and reusability, making the process more economically viable. While no specific enzymatic synthesis for this compound has been reported, the principles of biocatalytic amide synthesis suggest its feasibility.

Elucidation of Reaction Mechanisms in this compound Formation and Transformation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. This section focuses on the mechanistic aspects of the formation and hydrolysis of this compound.

Detailed Mechanistic Pathways of Amide Bond Formation

The formation of the amide bond in this compound from 2,4-dimethylbenzoic acid and 2-methoxyaniline generally proceeds through the activation of the carboxylic acid. This activation can be achieved using a variety of coupling reagents, such as carbodiimides (e.g., DCC, EDC), or by converting the carboxylic acid to a more reactive derivative, like an acyl chloride or an activated ester.

The general mechanism involves the following steps:

Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxyl group of 2,4-dimethylbenzoic acid to form a highly reactive intermediate (e.g., an O-acylisourea with carbodiimides).

Nucleophilic Attack: The amino group of 2-methoxyaniline acts as a nucleophile and attacks the activated carbonyl carbon.

Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.

Proton Transfer and Elimination: A series of proton transfers and the elimination of a leaving group (derived from the coupling reagent) result in the formation of the stable amide bond.

The reaction is often carried out in the presence of a base to neutralize the acid formed and to deprotonate the amine, increasing its nucleophilicity. The specific pathway and the nature of the intermediates will depend on the coupling reagent and reaction conditions employed.

Investigation of Alkaline Hydrolysis Mechanisms Using Theoretical Approaches

While experimental kinetic data for the alkaline hydrolysis of this compound are not available, theoretical studies on the closely related compound, N-(2-methoxyphenyl)benzamide, provide significant insights into the mechanism. researchgate.net Density functional theory (DFT) calculations have been used to investigate the reaction pathways of its alkaline hydrolysis. researchgate.net

Formation of a Tetrahedral Intermediate: The hydroxide (B78521) ion attacks the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate.

Breakdown of the Tetrahedral Intermediate: This intermediate can then break down to the final products (carboxylate and amine) through several proposed channels. researchgate.net

Three potential reaction channels for the second stage have been explored:

Channel 1: Intramolecular Proton Migration: This pathway involves the direct transfer of a proton from the hydroxyl group to the nitrogen atom within the intermediate, leading to the cleavage of the C-N bond.

Channel 2: Water-Assisted Intermolecular Proton Transfer (Concerted): A water molecule facilitates the proton transfer from the hydroxyl group to the nitrogen atom in a concerted manner as the C-N bond breaks.

Channel 3: Water-Assisted Intermolecular Proton Transfer (Stepwise): A water molecule acts as a proton shuttle, first accepting a proton from the hydroxyl group and then transferring it to the nitrogen atom in a stepwise fashion.

Theoretical calculations indicate that the activation energies for the water-assisted pathways (Channels 2 and 3) are significantly lower than that for the intramolecular proton migration (Channel 1). researchgate.net This suggests that water not only acts as a solvent but also plays a crucial catalytic role in the hydrolysis process. researchgate.net

Table 1: Calculated Activation Energies for the Alkaline Hydrolysis of N-(2-methoxyphenyl)benzamide (Data based on theoretical studies of a closely related compound)

Reaction StepPathwayActivation Energy (kcal/mol)
Tetrahedral Intermediate Formation-15.8
Intermediate BreakdownChannel 1 (Intramolecular)22.5
Intermediate BreakdownChannel 2 (Water-Assisted, Concerted)12.3
Intermediate BreakdownChannel 3 (Water-Assisted, Stepwise)13.1

This interactive data table is based on theoretical calculations for N-(2-methoxyphenyl)benzamide and serves as an illustrative model for the hydrolysis of this compound.

Role of Solvents, Catalysts, and Reagents in Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of this compound formation are significantly influenced by the choice of solvents, catalysts, and reagents.

Catalysts: In addition to the coupling reagents, catalysts can be employed to accelerate the reaction. For instance, in carbodiimide-mediated couplings, additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) can act as catalysts to increase the reaction rate and suppress side reactions.

Reagents: The nature of the activating reagent is paramount. Stronger activating agents will lead to faster reaction rates but may also increase the likelihood of side reactions and racemization if chiral centers are present.

While specific kinetic and thermodynamic parameters for the synthesis of this compound have not been documented, general principles of physical organic chemistry suggest that the reaction is typically exothermic and that the rate is dependent on the concentration of the reactants and the effectiveness of the coupling system.

Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates in amide bond formation are often challenging due to their transient nature. However, their existence can be inferred from kinetic studies and trapping experiments. In the case of this compound synthesis, key intermediates would include the activated carboxylic acid derivative and the tetrahedral intermediate.

Activated Carboxylic Acid: Depending on the method of activation, this could be an acyl chloride, a mixed anhydride, or an activated ester. These species are generally more electrophilic than the parent carboxylic acid and can sometimes be detected by spectroscopic methods such as NMR or IR if they are sufficiently stable.

Application of Green Chemistry Principles in this compound Synthesis

The traditional synthesis of amides often involves the use of stoichiometric coupling agents and volatile organic solvents, which contribute to significant waste generation. Green chemistry offers a variety of techniques to mitigate these environmental concerns.

Solvent-Free and Atom-Economical Synthesis

Solvent-free synthesis, or solid-state synthesis, represents a significant advancement in green chemistry by eliminating the need for solvents, which are often the largest contributor to waste in a chemical process. These reactions are typically carried out by grinding or heating the solid reactants together.

An atom-economical approach to synthesizing this compound would involve the direct condensation of 2,4-dimethylbenzoic acid and 2-methoxyaniline. This reaction, in principle, forms the desired amide and water as the only byproduct, representing a highly efficient use of reactant atoms.

Reaction Scheme for Atom-Economical Synthesis:

To facilitate this reaction under solvent-free conditions, a solid acid catalyst could be employed, and the reaction mixture could be heated to melt the reactants and drive off the water formed.

Table 1: Theoretical Atom Economy for the Synthesis of this compound

Reactant 1: 2,4-Dimethylbenzoic acidReactant 2: 2-MethoxyanilineProduct: this compoundByproduct: WaterAtom Economy (%)
C9H10O2C7H9NOC16H17NO2H2O93.4

Microwave and Ultrasound Assisted Synthetic Methodologies

Microwave and ultrasound irradiation are alternative energy sources that can significantly accelerate chemical reactions, often leading to higher yields and cleaner product formation in shorter reaction times compared to conventional heating methods.

Microwave-Assisted Synthesis:

Microwave heating is characterized by its rapid and uniform heating of the reaction mixture. For the synthesis of this compound, a mixture of 2,4-dimethylbenzoic acid and 2-methoxyaniline, potentially with a catalytic amount of a dehydrating agent, could be subjected to microwave irradiation. This method often allows for solvent-free conditions, further enhancing its green credentials. The reaction time under microwave irradiation is expected to be in the range of minutes, compared to hours for conventional heating. nih.govnih.gov

Ultrasound-Assisted Synthesis (Sonochemistry):

Ultrasound irradiation promotes chemical reactions through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, which can enhance reaction rates. The synthesis of this compound could potentially be achieved by sonicating a mixture of the carboxylic acid and amine. This technique can often be performed at lower bulk temperatures than conventional methods and can also be adapted for solvent-free conditions. rsc.orgnih.gov

Table 2: Comparison of Hypothetical Synthetic Methodologies for this compound

MethodConditionsProposed Advantages
Solvent-Free Heating/grinding of solid reactants, possibly with a solid catalyst.Reduced waste, simplified workup, lower environmental impact.
Microwave-Assisted Solvent-free or minimal solvent, rapid heating.Drastically reduced reaction times, increased yields, energy efficiency. nih.govnih.gov
Ultrasound-Assisted Sonication of reactants, potentially solvent-free.Enhanced reaction rates, milder bulk reaction temperatures. rsc.orgnih.gov

Note: The information in this table is based on general principles of green chemistry applied to amide synthesis and is not derived from specific experimental data for the target compound.

Advanced Spectroscopic and Crystallographic Characterization of N 2 Methoxyphenyl 2,4 Dimethylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map out the carbon skeleton and the spatial arrangement of protons.

The ¹H and ¹³C NMR spectra provide foundational information about the electronic environment of each nucleus. The chemical shifts are indicative of the local magnetic field, which is influenced by shielding and deshielding effects of nearby functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum of N-(2-methoxyphenyl)-2,4-dimethylbenzamide would exhibit distinct signals for the aromatic protons, the amide proton, the methoxy (B1213986) group, and the two methyl groups on the benzamide (B126) ring. The aromatic region would be complex due to spin-spin coupling between adjacent protons. The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and temperature. The methoxy (O-CH₃) protons would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The two methyl groups (CH₃) on the dimethylbenzamide ring would also appear as sharp singlets.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the amide group is typically found significantly downfield, often in the range of 165-175 ppm. The aromatic carbons would appear between 110 and 160 ppm, with carbons attached to the oxygen and nitrogen atoms being the most deshielded. The carbons of the methoxy and methyl groups would be found in the upfield region of the spectrum.

The following tables present the predicted chemical shifts (δ) in parts per million (ppm) for this compound, based on established substituent effects and data from similar structures.

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Amide (N-H) 8.5 - 9.5 broad s
Aromatic (Ar-H) 6.8 - 8.0 m
Methoxy (O-CH₃) 3.9 s
Methyl (Ar-CH₃ at C4) 2.4 s
Methyl (Ar-CH₃ at C2) 2.3 s

s = singlet, m = multiplet

Predicted ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (δ, ppm)
Amide (C=O) ~168
Aromatic (C-O) ~150
Aromatic (C-N) ~148
Aromatic (C-H & C-C) 110 - 140
Methoxy (O-CH₃) ~56
Methyl (Ar-CH₃) ~21

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.eduyoutube.com For this compound, COSY would be instrumental in assigning the protons on both aromatic rings by showing correlations between adjacent aromatic protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). wikipedia.org This technique would definitively link the proton signals of the methoxy and methyl groups to their respective carbon signals and would help in assigning the protonated aromatic carbons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to four bonds. youtube.com HMBC is vital for connecting the different fragments of the molecule. For instance, it would show correlations from the amide proton to the carbonyl carbon and to carbons on the 2-methoxyphenyl ring. Correlations from the methyl protons to the carbons of the 2,4-dimethylbenzoyl ring would confirm their positions. wikipedia.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry. wikipedia.org A key application for this molecule would be to observe NOE correlations between the amide proton and protons on the 2-methoxyphenyl ring, as well as between the methyl groups and nearby aromatic protons, which would help to define the preferred orientation of the two aromatic rings relative to the amide bond.

The rotation around the amide C-N bond is known to be restricted due to its partial double bond character. reddit.com This can lead to the existence of different conformers (rotamers) that may interconvert at a rate that is slow on the NMR timescale at room temperature, resulting in broadened or multiple sets of signals. Variable Temperature (VT) NMR studies can be used to investigate these dynamic processes. By increasing the temperature, the rate of rotation increases, which can lead to the coalescence of separate signals into a time-averaged signal. Conversely, lowering the temperature can slow down the rotation, resolving a single broad peak into distinct signals for each conformer. This technique would provide valuable insight into the rotational energy barrier around the amide bond of this compound.

Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Analysis and Molecular Conformation

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also be sensitive to its conformation.

The most characteristic vibrational mode in an amide is the carbonyl (C=O) stretching vibration, referred to as the Amide I band. For secondary amides, this band typically appears in the region of 1680-1630 cm⁻¹. umsl.edu Its exact position is sensitive to hydrogen bonding, the electronic effects of its substituents, and the physical state of the sample. In this compound, the electronic nature of the aromatic rings and potential intramolecular hydrogen bonding between the N-H group and the methoxy group's oxygen could influence the frequency of the Amide I band.

The vibrational spectra of this compound would also be characterized by several bands arising from the two aromatic rings.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.

C=C Stretching: Aromatic ring C=C stretching modes usually appear as a group of bands in the 1600-1450 cm⁻¹ range. The substitution pattern on both rings will influence the precise position and intensity of these bands.

Out-of-Plane Bending: The C-H out-of-plane bending modes, which appear in the 900-675 cm⁻¹ region, are highly characteristic of the substitution pattern on the aromatic ring. Analysis of these bands can help confirm the 1,2-disubstitution of the methoxyphenyl ring and the 1,2,4-trisubstitution of the dimethylbenzoyl ring.

The presence of the methoxy and dimethyl substituents would also give rise to characteristic vibrations, such as C-O stretching for the methoxy group (typically around 1250 cm⁻¹ for aryl ethers) and C-H bending modes for the methyl groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry is a critical tool for the unambiguous confirmation of a compound's elemental composition. By providing a highly accurate mass measurement, typically to within a few parts per million (ppm), HRMS would be used to validate the molecular formula of this compound, which is C₁₆H₁₇NO₂. The expected exact mass would be calculated and compared against the experimentally determined value to confirm the molecular formula.

General fragmentation patterns for benzamides often involve cleavage of the amide bond. For this compound, characteristic fragments would likely arise from the cleavage of the bond between the carbonyl group and the nitrogen atom, as well as fragmentations of the substituted phenyl rings.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Tandem Mass Spectrometry (MS/MS) would provide deeper insight into the structure of this compound by inducing fragmentation of a selected precursor ion (the molecular ion, [M+H]⁺) and analyzing the resulting product ions. This technique helps to piece together the molecule's structure by observing the loss of specific neutral fragments. For this compound, key fragmentations would be expected to include the loss of the methoxy group (CH₃O•), cleavage of the amide bond to form acylium ions, and fragmentation within the dimethylphenyl and methoxyphenyl rings. The resulting fragmentation pattern is a unique fingerprint that can be used for structural elucidation and identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound would be expected to show absorption bands corresponding to π→π* transitions within the aromatic rings and the carbonyl group, as well as n→π* transitions associated with the non-bonding electrons on the oxygen and nitrogen atoms. The presence of the conjugated system, encompassing the benzoyl group and the methoxyphenyl group, would influence the position and intensity of these absorption maxima (λmax).

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about the molecular structure of this compound in the solid state.

Unit Cell Parameters, Space Group, and Crystal System Analysis

A crystallographic study would begin by defining the fundamental properties of the crystal lattice.

ParameterDescription
Unit Cell Parameters The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Space Group The set of symmetry operations that describe the arrangement of molecules within the unit cell.
Crystal System The classification of the crystal structure based on its symmetry (e.g., monoclinic, orthorhombic, etc.).

Molecular Conformation, Torsion Angles, and Intramolecular Interactions

The analysis would reveal the exact conformation of the molecule, including the planarity of the amide group and the relative orientations of the two aromatic rings. Key torsion angles, which describe the rotation around specific bonds (such as the C-N amide bond and the bonds connecting the rings to the amide linkage), would be precisely measured. Any intramolecular interactions, such as hydrogen bonds or close contacts between atoms that stabilize the observed conformation, would also be identified.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)

Understanding how molecules of this compound pack together in the crystal lattice is crucial for comprehending its solid-state properties. X-ray crystallography would elucidate the network of intermolecular forces. In this molecule, potential interactions would include hydrogen bonding involving the amide N-H group as a donor and the carbonyl oxygen or methoxy oxygen as acceptors. Furthermore, π-π stacking interactions between the aromatic rings could play a significant role in the crystal packing.

Computational and Theoretical Investigations of N 2 Methoxyphenyl 2,4 Dimethylbenzamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govchemrxiv.org By applying DFT methods, researchers can predict a wide array of molecular properties.

Geometry Optimization and Conformational Energy Landscape Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For a flexible molecule like N-(2-methoxyphenyl)-2,4-dimethylbenzamide, which possesses several rotatable bonds, this involves a conformational search to map out the potential energy surface. This analysis identifies various low-energy conformers and the energy barriers between them.

A hypothetical data table for the lowest energy conformer might look like this:

ParameterPredicted Value
Dihedral Angle (O=C-N-Caryl)Value
Dihedral Angle (Cring1-C=O-N)Value
Dihedral Angle (C=O-N-Cring2)Value
Total Energy (Hartree)Value

Note: These values are placeholders and would need to be calculated using DFT.

Electronic Structure Analysis, Frontier Molecular Orbitals (HOMO-LUMO), and Charge Distribution

Understanding the electronic structure is crucial for predicting a molecule's reactivity. DFT calculations provide information on the distribution of electrons within the molecule. Key to this is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. nih.govbohrium.com A smaller gap generally suggests higher reactivity.

For this compound, the HOMO would likely be localized on the electron-rich methoxyphenyl ring, while the LUMO might be distributed over the benzoyl portion of the molecule. A Mulliken or Natural Bond Orbital (NBO) population analysis would be performed to quantify the partial atomic charges on each atom, identifying electrophilic and nucleophilic sites.

A hypothetical data table for electronic properties could be:

PropertyPredicted Value (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO GapValue

Note: These values are placeholders and would need to be calculated using DFT.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govbohrium.com The MEP map is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP would likely show a region of high negative potential around the carbonyl oxygen atom, making it a primary site for hydrogen bonding. nih.gov The aromatic rings and the methoxy (B1213986) group would also influence the potential distribution.

Vibrational Frequency Calculations and Spectroscopic Simulations

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net By calculating these frequencies for the optimized geometry, a theoretical spectrum can be generated. Comparing this simulated spectrum with an experimental one is a common method for confirming the structure of a synthesized compound.

Key vibrational modes for this compound would include the N-H stretch, the C=O stretch of the amide group, and various C-H and C-C stretching and bending modes of the aromatic rings.

A hypothetical data table for key vibrational frequencies might be:

Vibrational ModeCalculated Frequency (cm-1)Experimental Frequency (cm-1)
N-H StretchValueValue
C=O StretchValueValue
C-O-C Stretch (methoxy)ValueValue

Note: These values are placeholders and would need to be calculated and compared with experimental data.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. mdpi.com

Conformational Dynamics and Stability in Various Solvents

MD simulations can reveal how the conformation of this compound changes in different environments, such as in various solvents. By simulating the molecule in explicit solvent molecules (e.g., water, ethanol, DMSO), researchers can observe how solvent interactions affect its conformational preferences and stability.

The simulations would track the root-mean-square deviation (RMSD) of the molecule's backbone to assess its structural stability over the simulation time. Analysis of the trajectories would also reveal the dominant conformations present in solution and the frequency of transitions between them. This information is crucial for understanding how the molecule might behave in a biological or chemical system.

Interaction with Explicit Solvent Models

In computational chemistry, explicit solvent models are crucial for simulating the behavior of a solute in a liquid environment, providing a more realistic representation than implicit models. For this compound, molecular dynamics (MD) simulations using an explicit solvent, typically water, would be employed to understand its conformational dynamics and hydration.

In such a simulation, the this compound molecule is placed in a periodic box filled with a large number of individual solvent molecules (e.g., TIP3P or SPC/E water models). The interactions between all atoms are then calculated over time using a force field. This approach allows for the detailed analysis of specific solute-solvent interactions, such as the formation and lifetime of hydrogen bonds between the amide and methoxy groups of the compound and surrounding water molecules. The simulation can reveal the structure of the hydration shell and the influence of the solvent on the conformational flexibility of the rotatable bonds within the molecule, such as the torsion angles of the amide linkage and the methoxy group. This level of detail is essential for understanding how the solvent environment modulates the compound's shape and electronic properties, which in turn influences its interaction with biological targets. chemrxiv.org

Molecular Docking and Receptor Interaction Modeling (In Silico, Mechanistic Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the mechanistic basis of ligand-receptor interactions.

Ligand-Protein Interaction Profiling with Predicted Biological Targets

Based on the activity of structurally related benzamide (B126) derivatives, a potential biological target for this compound and its analogues is the HIV-1 Viral Infectivity Factor (Vif). nih.govnih.gov Vif is a crucial accessory protein for HIV-1 replication, making it an attractive target for antiretroviral therapy.

Molecular docking studies of N-(2-methoxyphenyl)-benzamide derivatives into the Vif-EloB-EloC (VBC) complex binding pocket have been performed to elucidate their mechanism of action. researchgate.net These in silico models predict that the ligand binds in a pocket at the Vif-EloC interface. The interaction profile for a compound like this compound would likely involve:

Hydrogen Bonding: The amide group's N-H and C=O moieties are predicted to form crucial hydrogen bonds with amino acid residues in the binding pocket, such as with the backbone of specific residues.

Hydrophobic Interactions: The aromatic rings (the 2-methoxyphenyl and the 2,4-dimethylphenyl groups) would engage in hydrophobic and π-π stacking interactions with nonpolar residues within the target's binding site.

The specific interactions would define the compound's orientation and conformation within the binding site, providing a rational basis for its inhibitory activity.

Theoretical Binding Affinity Prediction Methodologies

Beyond the initial docking pose, predicting the binding affinity (how strongly a ligand binds to a protein) is a key goal of computational modeling. Several methodologies exist, ranging from simple scoring functions to more rigorous, computationally intensive techniques.

Scoring Functions: Docking programs use scoring functions to rank different binding poses. These functions are typically empirical or knowledge-based and provide a rapid estimate of binding affinity. While useful for initial screening, their accuracy can be limited.

Free Energy Perturbation (FEP): FEP is a more accurate and physically rigorous method for calculating the relative binding free energies of a series of congeneric ligands. chemrxiv.org This method involves running molecular dynamics simulations to computationally "mutate" one ligand into another while it is bound to the protein and also free in solution. The difference in the free energy change for these two processes yields the relative binding affinity. For this compound derivatives, FEP could be used to predict how modifications, such as changing the substitution pattern on the phenyl rings, would affect binding affinity to a target like Vif. chemrxiv.org

Machine Learning Approaches: Newer methods utilize machine learning and deep learning models trained on large datasets of protein-ligand complexes and their experimentally determined binding affinities. frontiersin.orgresearchgate.net These models can learn complex relationships between the features of a complex and its binding affinity, offering a potentially faster alternative to methods like FEP. researchgate.net

The table below summarizes these methodologies.

MethodologyPrincipleComputational CostAccuracyApplication for this compound
Docking Scoring Functions Empirical or knowledge-based equations to estimate binding strength based on pose.LowLow to MediumRapidly screen virtual libraries of derivatives and prioritize compounds for synthesis.
Free Energy Perturbation (FEP) Alchemical transformation of one ligand to another via MD simulations to calculate relative binding free energy (ΔΔG).HighHighAccurately predict the impact of small chemical modifications on binding affinity to a target. chemrxiv.org
Machine Learning Models Algorithms trained on existing data to predict affinity based on molecular descriptors or 3D structural features.Medium (for prediction)Medium to HighPredict binding affinity for novel derivatives based on learned structure-activity relationships. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com

Calculation and Selection of Molecular Descriptors

The foundation of any QSAR model is the numerical representation of molecular structures using molecular descriptors. For a series of this compound derivatives, a wide range of descriptors would be calculated to capture various aspects of their chemical information. These descriptors are broadly categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, molecular connectivity, counts of specific functional groups, polar surface area). nih.gov

3D Descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular volume, surface area, and descriptors related to molecular shape).

The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a robust model. This is often achieved through statistical techniques that identify descriptors highly correlated with the biological activity but with low correlation among themselves. mdpi.com

The following table provides examples of molecular descriptors that would be calculated for QSAR analysis.

Descriptor ClassExample DescriptorInformation Encoded
Physicochemical LogPLipophilicity / Hydrophobicity
Topological Kier & Hall Connectivity IndicesMolecular size, branching, and cyclicity
Electronic Dipole MomentPolarity and charge distribution
Geometrical (3D) Molecular Surface AreaMolecular size and shape
Constitutional (1D) Molecular WeightBasic molecular size
Functional Group Counts Number of Hydrogen Bond Donors/AcceptorsPotential for specific interactions

Statistical Model Development and Validation for Activity Prediction

Once descriptors are selected, a mathematical model is developed to correlate them with the observed biological activity (e.g., IC₅₀ or EC₅₀ values) of the this compound derivatives. Common statistical methods include:

Multiple Linear Regression (MLR): Creates a simple linear equation.

Partial Least Squares (PLS): A regression method suitable for when the number of descriptors is large and they are correlated. nih.gov

Machine Learning Algorithms: Methods like Support Vector Machines (SVM), Random Forest (RF), or Artificial Neural Networks (ANN) can capture complex, non-linear relationships. mdpi.comresearchgate.net

The most crucial part of QSAR modeling is rigorous validation to ensure the model is robust and has predictive power for new, untested compounds. nih.gov Key validation metrics include:

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the model's internal consistency. The cross-validated coefficient of determination (q²) is a primary metric. nih.gov

External Validation: The model's predictive power is tested on an external set of compounds that were not used during model development. The predicted R² (R²_pred) is calculated for this set.

A statistically robust and validated QSAR model can be a powerful tool for predicting the activity of newly designed this compound derivatives before their synthesis, thereby guiding medicinal chemistry efforts. mdpi.com

Validation ParameterDescriptionAcceptable Value
R² (Coefficient of Determination) The proportion of the variance in the dependent variable that is predictable from the independent variable(s). Measures goodness-of-fit.> 0.6
q² (Cross-validated R²) A measure of the model's internal predictive ability, obtained through cross-validation.> 0.5
R²_pred (External Validation R²) A measure of the model's predictive ability on an external test set.> 0.6

Theoretical Analysis of Reaction Mechanisms and Kinetics

While specific computational studies on the reaction mechanism and kinetics for the formation of this compound are not extensively documented in publicly available literature, a robust theoretical framework can be constructed by examining analogous acylation reactions. The synthesis of this compound typically involves the reaction of 2,4-dimethylbenzoyl chloride with 2-methoxyaniline. Computational investigations, particularly using Density Functional Theory (DFT), on similar amide bond formations provide significant insights into the probable reaction pathways and kinetic considerations. rsc.orgresearchgate.netnih.gov

The reaction between an acyl chloride and an amine to form an amide is a cornerstone of organic synthesis. slideshare.netglobalconference.info Theoretical models of this transformation generally interrogate the detailed steps of nucleophilic attack, intermediate formation, and proton transfer.

Reaction Pathway Analysis

The formation of the amide bond in this compound from 2,4-dimethylbenzoyl chloride and 2-methoxyaniline is presumed to proceed via a nucleophilic acyl substitution mechanism. Computational studies on similar systems, such as the reaction of benzoyl chloride with aniline (B41778), typically evaluate two primary pathways: a concerted mechanism and a stepwise mechanism. doubtnut.comstackexchange.com

Stepwise Mechanism (Tetrahedral Intermediate Pathway): This is the most commonly accepted pathway. It involves the nucleophilic attack of the nitrogen atom of 2-methoxyaniline on the electrophilic carbonyl carbon of 2,4-dimethylbenzoyl chloride. doubtnut.com This leads to the formation of a tetrahedral intermediate. This intermediate is typically the highest energy species along the reaction coordinate, though transition states leading to and from it are the critical points for kinetic analysis. The subsequent collapse of this intermediate involves the expulsion of the chloride ion and a proton transfer step to yield the final N-aryl benzamide product and hydrochloric acid. doubtnut.com The proton transfer can occur with the assistance of a base or another amine molecule.

Concerted Mechanism: An alternative, though often less favored for this type of reaction, is a concerted pathway. In this scenario, the formation of the new nitrogen-carbon bond and the breaking of the carbon-chlorine bond occur simultaneously through a single transition state. DFT calculations on related systems can help determine the energetic viability of such a pathway compared to the stepwise route.

DFT studies are instrumental in mapping the potential energy surface of the reaction. nih.gov These calculations can identify the structures of reactants, transition states, intermediates, and products, along with their relative energies.

Kinetic and Thermodynamic Considerations

The kinetics of the reaction are governed by the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. Theoretical calculations can provide estimates for these barriers for each step in the proposed mechanism.

For the reaction to form this compound, the rate-determining step is typically the formation or the breakdown of the tetrahedral intermediate. nih.gov Computational models can elucidate how electronic and steric factors influence this barrier.

Electronic Effects: The electron-donating methoxy group on the aniline ring and the two methyl groups on the benzoyl chloride ring can influence the nucleophilicity of the amine and the electrophilicity of the carbonyl carbon, respectively.

Steric Effects: The ortho-position of the methoxy group on the aniline and the methyl groups on the benzoyl ring can introduce steric hindrance, potentially raising the energy of the transition state and slowing the reaction rate. researchgate.net

Catalysis Modeling

Interactive Data Tables

The following tables represent hypothetical, yet plausible, data derived from theoretical analyses of analogous benzamide formation reactions. This data illustrates the type of information that can be obtained from computational studies to compare different reaction pathways.

Table 1: Calculated Relative Energies for a Stepwise Reaction Pathway

This table shows the calculated free energies (ΔG) for each species relative to the reactants for the stepwise formation of an N-aryl benzamide.

SpeciesDescriptionRelative Free Energy (kcal/mol)
Reactants2,4-dimethylbenzoyl chloride + 2-methoxyaniline0.0
TS1Transition state for the formation of the tetrahedral intermediate+15.2
IntermediateTetrahedral intermediate+8.5
TS2Transition state for the collapse of the intermediate+12.8
ProductsThis compound + HCl-10.7

Note: Values are representative and intended for illustrative purposes.

Table 2: Comparison of Activation Energies for Different Mechanisms

This table compares the calculated activation energies (the highest energy barrier in the reaction pathway) for the concerted versus the stepwise mechanism.

Reaction MechanismActivation Energy (ΔG‡) (kcal/mol)Conclusion
Stepwise+15.2Kinetically favored
Concerted+22.5Kinetically disfavored

Note: Values are representative and intended for illustrative purposes.

Investigation of Biological Activities and Molecular Mechanisms of N 2 Methoxyphenyl 2,4 Dimethylbenzamide Strictly in Vitro and in Silico Studies, Excluding Clinical Human Trial Data, Dosage, Administration, Safety, or Adverse Effects

Enzyme Inhibition and Modulation Studies (Biochemical Mechanisms)

Target Enzyme Identification and Validation

No specific studies were identified that have validated Cytochrome P450, tyrosinase, or dopachrome (B613829) tautomerase as direct targets of N-(2-methoxyphenyl)-2,4-dimethylbenzamide. Research on related compounds, such as N-(2-methoxyphenyl)hydroxylamine, has shown metabolism by Cytochrome P450 enzymes in rats, but this does not directly implicate this compound as an inhibitor or modulator. nih.gov The enzymes tyrosinase and dopachrome tautomerase are known to be involved in melanin (B1238610) biosynthesis. nih.govwikipedia.orged.ac.ukembopress.org While various compounds are studied as inhibitors of these enzymes for applications in pigmentation disorders, no such studies were found for this compound. caldic.com

Kinetic Characterization of Enzyme Inhibition

Consistent with the lack of target identification, no publicly available data exists on the kinetic characterization of this compound's inhibitory activity. Therefore, key parameters such as IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values against the specified enzymes are unknown.

Mechanistic Insights into Enzyme-Inhibitor Interactions

Without kinetic data or structural biology studies (e.g., X-ray crystallography or NMR spectroscopy) involving this compound and a target enzyme, any discussion on its mechanism of action, such as active site binding or allosteric modulation, would be purely speculative.

Receptor Binding and Activation/Inhibition Assays (Molecular Interactions)

Receptor Subtype Selectivity Profiling

There is a notable absence of specific receptor binding data for this compound against the CXCR2, 5-HT1A, and mGlu5 receptors. The scientific literature contains extensive research on other molecules that target these receptors. For instance, various non-peptide antagonists have been developed and characterized for the CXCR2 receptor, a key player in inflammation. nih.govnih.govresearchgate.net Similarly, the 5-HT1A receptor is a well-established target for anxiolytics and antidepressants, with numerous compounds, including those with a (2-methoxyphenyl)piperazine moiety, showing high affinity. nih.govmdpi.comnih.gov The mGlu5 receptor is also a target for the development of positive allosteric modulators for neurological disorders. nih.govnih.gov However, this compound is not mentioned in these studies.

Molecular Characterization of Ligand-Receptor Complex Formation

The formation of a ligand-receptor complex is fundamental to understanding the molecular basis of a compound's activity. Such characterization often involves radioligand binding assays to determine affinity and computational modeling or structural biology to visualize the interaction. nih.govnih.gov Due to the lack of primary research on this compound, no information is available regarding the molecular details of its potential interaction with any receptor.

Antiproliferative and Cytotoxic Activity in Cellular Models (In Vitro)

Cell Line Susceptibility Screening

There is no specific data available in the public scientific literature regarding the screening of this compound against various cancer cell lines to determine its antiproliferative and cytotoxic effects.

Investigation of Mechanism of Cell Death Induction (e.g., Apoptosis, Necrosis Pathways, Autophagy)

Specific studies detailing the mechanisms of cell death, such as the induction of apoptosis, necrosis, or autophagy by this compound, have not been found in the available literature.

Cell Cycle Modulation Studies

There is no available information on whether this compound can modulate the cell cycle in cancer cells.

Antimicrobial and Antifungal Activity Investigations (In Vitro)

Determination of Minimum Inhibitory Concentrations (MIC)

No published studies were found that report the Minimum Inhibitory Concentration (MIC) values for this compound against any bacterial or fungal strains.

Mechanistic Studies on Antimicrobial Action (e.g., Cell Wall, Membrane, or DNA Synthesis Inhibition)

There is no available research detailing the specific molecular mechanisms by which this compound may exert antimicrobial or antifungal effects.

Studies on Specific Biological Pathways (Molecular Mechanisms)

Modulation of Signaling Pathways (e.g., Inflammatory Mediators, Cell Proliferation Pathways)

No studies were found that investigated the effects of this compound on inflammatory or cell proliferation signaling pathways.

Pigmentation Regulation Pathways (e.g., Melanin Synthesis Inhibition)

There is no available research on the role of this compound in the regulation of pigmentation or its potential to inhibit melanin synthesis.

In Vitro Stability in Biological Matrices (e.g., Microsomes, Plasma)

No data from in vitro stability studies of this compound in biological matrices such as liver microsomes or plasma were identified.

Synthesis and Comparative In Vitro Biological Evaluation of Structural Analogs

The synthesis of structural analogs of this compound is typically achieved through standard amide bond formation reactions, coupling appropriately substituted anilines and benzoic acids. The subsequent in vitro evaluation of these analogs provides crucial data for establishing SAR. nih.gov

1 Modifications on the N-(2-methoxyphenyl) Moiety

The N-(2-methoxyphenyl) moiety plays a critical role in the biological activity of this class of compounds. SAR studies on related N-arylbenzamides have shown that substitutions on this ring can significantly impact potency. For example, in a series of 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide derivatives, modifications to the N-aryl ring were explored to optimize antiviral activity. nih.gov The position and nature of the substituents are crucial; for instance, the methoxy (B1213986) group at the ortho position of the N-phenyl ring is often important for maintaining a specific conformation required for biological activity. Studies on other methoxyphenyl-containing compounds have also highlighted the significance of this group in molecular interactions. nih.gov

The following table summarizes hypothetical SAR data based on related compounds, illustrating the effect of modifications on the N-(2-methoxyphenyl) moiety.

Compound Modification on N-(2-methoxyphenyl) Moiety Relative Potency
Analog A-12-OCH3 (unmodified)1.0
Analog A-23-OCH30.5
Analog A-34-OCH30.2
Analog A-42-OH0.8
Analog A-52-Cl1.2
Analog A-62,6-di-OCH30.1

2 Substituent Effects on the 2,4-dimethylbenzoyl Moiety

The 2,4-dimethylbenzoyl portion of the molecule also offers opportunities for structural modification to probe SAR. The methyl groups at positions 2 and 4 are expected to influence the compound's conformation and lipophilicity. Replacing or supplementing these methyl groups with other substituents can modulate biological activity. For example, in other series of benzamide (B126) inhibitors, the introduction of different alkyl or halo groups on the benzoyl ring has been shown to fine-tune potency and selectivity. mdpi.com The steric and electronic properties of these substituents are key determinants of their effect.

A hypothetical SAR table for modifications on the 2,4-dimethylbenzoyl moiety is presented below, based on general principles observed in similar compound series.

Compound Modification on 2,4-dimethylbenzoyl Moiety Relative Potency
Analog B-12,4-di-CH3 (unmodified)1.0
Analog B-22-CH3, 4-Cl1.5
Analog B-32-CH3, 4-CF31.8
Analog B-42,4-di-Cl0.9
Analog B-52-H, 4-CH30.3
Analog B-62,4,6-tri-CH30.7

Structure Activity Relationship Sar Studies of N 2 Methoxyphenyl 2,4 Dimethylbenzamide Derivatives

3 Variations at the Amide Linkage

The following table illustrates potential outcomes of varying the amide linkage with bioisosteres, drawing on findings from related research.

Compound Linkage Variation Relative Potency Metabolic Stability
Analog C-1-CONH- (unmodified)1.0Moderate
Analog C-2-CSNH- (Thioamide)0.6Low
Analog C-3-NHCO- (Reversed)0.1Moderate
Analog C-41,2,4-Triazole0.8High
Analog C-5Tetrazole0.4High

Elucidation of Key Pharmacophoric Features and Structural Determinants for Observed Activities

Based on analogous compounds, the key pharmacophoric features of N-(2-methoxyphenyl)-2,4-dimethylbenzamide can be dissected into three main regions: the 2,4-dimethylbenzoyl moiety (Ring A), the amide linker, and the N-(2-methoxyphenyl) moiety (Ring B).

The Amide Linker: The central amide bond is a crucial structural element. It is a rigid and planar unit that correctly orients the two aromatic rings. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor. Intramolecular hydrogen bonding between the amide N-H and the methoxy (B1213986) oxygen on Ring B is possible, which can constrain the molecule's conformation. researchgate.net This conformational rigidity can be a significant determinant for binding to a specific biological target.

The 2,4-Dimethylbenzoyl Moiety (Ring A): The substitution pattern on the benzoyl ring is critical for modulating activity. The two methyl groups at positions 2 and 4 are expected to influence the compound's properties in several ways:

Steric Effects: The ortho-methyl group can force the benzoyl ring out of the plane of the amide linker, creating a specific three-dimensional shape that may be required for biological activity.

Electronic Effects: Methyl groups are weakly electron-donating, which can influence the reactivity of the aromatic ring and the properties of the adjacent carbonyl group.

Lipophilicity: The addition of methyl groups generally increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and its metabolic stability. In studies of other benzamides, such as those targeting the enzyme FabH, lipophilic parameters were found to be significant for inhibitory potential. dergipark.org.tr

The N-(2-methoxyphenyl) Moiety (Ring B): The nature and position of substituents on the N-aryl ring are well-documented to be critical for the activity and selectivity of benzanilides.

Aromatic System: The phenyl ring itself provides a scaffold for π-π stacking or hydrophobic interactions within a receptor's binding pocket.

Correlation between Specific Structural Elements and Biological Responses (e.g., IC₅₀ Values, Target Selectivity)

Although specific IC₅₀ values for this compound are not documented, SAR studies on related compounds provide a framework for understanding how structural modifications could impact biological responses.

For a series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, the nature of the substituents on the benzamide (B126) ring led to varying inhibitory potentials against different alkaline phosphatase enzymes. rsc.orgresearchgate.net This highlights the sensitivity of the biological response to the substitution pattern on the benzoyl part of the molecule.

In another study on 2-phenoxybenzamides, replacement of a 4-fluorophenoxy group with a non-fluorinated phenoxy group led to a decrease in antiplasmodial activity, indicating a specific requirement for that substituent. mdpi.com Similarly, the position of a bulky piperazinyl group on the N-phenyl ring was a major determinant of activity, with the para-substituted analog being the most potent. mdpi.com This suggests that for this compound, the placement of the methoxy group at the ortho position is likely a key factor for any observed biological activity.

The following table illustrates hypothetical SAR trends based on findings from related benzanilide (B160483) derivatives:

Compound/Derivative Structural Modification Predicted Impact on Activity (Hypothetical) Rationale based on Analogous Compounds
N-(2-methoxyphenyl)-2,4 -dimethylbenzamideBaseline structure--
N-(2-methoxyphenyl)-4 -methylbenzamideRemoval of the 2-methyl groupPotential decrease in activityThe ortho-methyl group may be crucial for enforcing a specific bioactive conformation.
N-(4 -methoxyphenyl)-2,4-dimethylbenzamideShift of methoxy group to para-positionSignificant change in activity/selectivityPositional changes of substituents on the N-aryl ring are known to drastically alter biological activity. mdpi.com
N-(2-hydroxy phenyl)-2,4-dimethylbenzamideO-demethylation of the methoxy groupAltered hydrogen bonding capacity and polarityThe N-hydroxy group could introduce new interactions with the target or affect cell permeability. nih.gov

Development of Predictive Models for Analog Activity based on SAR Data

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the biological activity of new chemical entities based on their structural features. For classes of compounds like benzanilides, 2D and 3D-QSAR models are frequently developed. dergipark.org.tr

A typical workflow for developing a predictive model for this compound analogs would involve:

Data Set Compilation: Synthesizing and testing a series of analogs with systematic variations in all three regions of the molecule (Ring A, linker, and Ring B) to generate a dataset of structures and their corresponding biological activities (e.g., IC₅₀ values).

Descriptor Calculation: For each molecule, a wide range of physicochemical, electronic, and steric descriptors would be calculated. These can include parameters like logP (lipophilicity), molar refractivity (MR), and quantum chemical descriptors. researchgate.net

Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that correlates the descriptors with the biological activity. dergipark.org.tr For example, a 2D-QSAR study on arylpropenamides found that thermal energy and entropy were key descriptors for predicting anti-HBV activity. nih.gov

3D-QSAR and Pharmacophore Modeling: More advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can also be employed. These methods generate 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen-bonding interactions. longdom.org A pharmacophore model for benzanilide inhibitors of Isocitrate Lyase identified two hydrogen bond donor sites, one aromatic feature, and one aliphatic site as key for activity. longdom.org

Validation: The predictive power of the developed QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability for predicting the activity of new, untested compounds.

While a specific model for this compound has not been published, the extensive research on related benzanilides provides a solid foundation and established methodologies for the future development of such predictive tools.

Advanced Applications and Future Research Directions in N 2 Methoxyphenyl 2,4 Dimethylbenzamide Chemistry

Exploration of N-(2-methoxyphenyl)-2,4-dimethylbenzamide as a Molecular Probe in Biochemical and Cell Biology Research

The potential for this compound as a molecular probe in biological research is an area of significant interest. Molecular probes are essential tools for visualizing and understanding complex biological processes at the molecular level. While this specific compound has not been extensively studied in this capacity, the investigation of structurally similar molecules provides a strong rationale for its exploration.

For instance, a related benzimidazole (B57391) derivative, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, has been characterized for its leishmanicidal activity against Leishmania mexicana mdpi.com. In these studies, the compound was shown to induce significant ultrastructural changes in the parasite, including membrane blebbing, the formation of autophagosomes, and disorganization of the mitochondria and kinetoplast mdpi.com. Furthermore, it was found to trigger the production of reactive oxygen species (ROS) and lead to parasite apoptosis mdpi.com. This demonstrates that the N-(2-methoxyphenyl) moiety can be part of a molecular structure that interacts specifically with biological targets and elicits measurable cellular responses, key characteristics of an effective molecular probe.

Future research could focus on synthesizing fluorescently labeled versions of this compound to track its localization within cells and identify its binding partners. Such studies would be invaluable for elucidating its mechanism of action and for its development as a tool to probe specific cellular pathways.

Potential Applications in Materials Science (e.g., Ligands for Metal Complexes, Functional Organic Materials)

In materials science, benzamide (B126) derivatives are recognized for their ability to act as ligands, binding to metal ions to form stable coordination complexes. nih.gov These metal complexes often exhibit unique and enhanced catalytic, magnetic, optical, or electronic properties compared to the free ligand. nih.govsbmu.ac.ir The this compound molecule possesses potential coordination sites, primarily the oxygen atom of the carbonyl group and potentially the oxygen of the methoxy (B1213986) group, which could chelate to a metal center.

The formation of metal complexes with ligands containing benzamide and related Schiff base structures has been shown to yield materials with interesting properties. nih.govnih.gov For example, transition metal complexes are being investigated as chemical nucleases for DNA binding and cleavage applications. nih.gov The specific substituents on the benzamide rings—in this case, the 2-methoxy group and the 2,4-dimethyl groups—can fine-tune the electronic and steric properties of the ligand, thereby influencing the geometry, stability, and reactivity of the resulting metal complex.

Future work could involve synthesizing and characterizing complexes of this compound with various transition metals (e.g., Cu(II), Ni(II), Zn(II), Co(II)). researchgate.netmedjchem.com The resulting materials could be screened for applications in catalysis, as functional organic materials for electronic devices, or as photoactive materials. researchgate.net

Table 1: Potential Metal Complexes and Their Applications

Metal IonPotential GeometryPotential Application AreaReference for Concept
Copper(II)Square-planar or OctahedralCatalysis, Antimicrobial Agents, DNA Cleavage Agents sbmu.ac.irresearchgate.net
Nickel(II)Square-planar or OctahedralCatalysis, Functional Materials sbmu.ac.irmedjchem.com
Zinc(II)TetrahedralFluorescent Sensors, Anticancer Agents sbmu.ac.irnih.gov
Cobalt(II)OctahedralCatalysis, Magnetic Materials researchgate.netmedjchem.com

Role in Supramolecular Chemistry and Self-Assembly Phenomena

The structure of this compound is conducive to participation in supramolecular chemistry. The amide functional group is a classic motif for forming robust hydrogen bonds. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is an effective hydrogen bond acceptor. This directional and predictable interaction can guide the self-assembly of molecules into well-ordered, higher-dimensional structures such as tapes, sheets, or more complex architectures.

The aromatic rings in the molecule can further contribute to self-assembly through π-π stacking interactions. The interplay between hydrogen bonding and π-π stacking can lead to the formation of intricate and stable supramolecular polymers or networks. The specific substitution pattern (2-methoxy and 2,4-dimethyl) will influence the conformation of the molecule and the geometry of these non-covalent interactions, allowing for the potential design of materials with tailored structures and properties. Future research in this area would involve crystallographic studies to understand its solid-state packing and solution-state studies (e.g., NMR titration) to investigate its self-assembly behavior.

Future Methodological Advancements in the Synthesis and Characterization of Benzamide Derivatives

The synthesis of benzamides is a cornerstone of organic chemistry, and research continues to yield more efficient, sustainable, and versatile methods. nih.gov Traditionally, benzamides are prepared by reacting an activated carboxylic acid, such as an acid chloride, with an amine. nih.govnanobioletters.com However, modern advancements focus on direct amidation and greener methodologies.

Future synthetic routes to this compound and its analogues could leverage these new technologies. For example, the use of solid acid catalysts, such as ionic liquids immobilized on diatomite earth, coupled with ultrasonic irradiation, has been shown to be a rapid, high-yielding, and eco-friendly process for preparing benzamides. researchgate.net Other novel methods include the use of N-hydroxysuccinimidyl trifluoroacetate (B77799) (NHS-TFA) as an activating agent, which provides an efficient and environmentally friendly pathway to benzamide compounds. nih.gov

Characterization techniques are also evolving. While standard methods like IR, ¹H NMR, and ¹³C NMR spectroscopy remain crucial for structure elucidation, advanced techniques are becoming more common. researchgate.netcyberleninka.ru Two-dimensional NMR techniques can provide more detailed structural information, and single-crystal X-ray crystallography gives unambiguous proof of structure and conformational details. nih.gov Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is essential for confirming the molecular formula. nih.gov

Table 2: Modern Methods in Benzamide Synthesis and Characterization

AreaAdvanced MethodKey AdvantagesReference
SynthesisUltrasonic Irradiation with Solid Acid CatalystGreen, rapid, high-yield, reusable catalyst researchgate.net
NHS-TFA ActivationEnvironmentally friendly, good to excellent yields nih.gov
CharacterizationSingle-Crystal X-ray CrystallographyUnambiguous structure determination, conformational analysis nih.gov
LC-MS and HRMSAccurate mass determination, separation of mixtures nih.gov

Identification of Unexplored Biological Targets and Novel Mechanistic Pathways for this compound

The benzamide scaffold is a privileged structure in medicinal chemistry, found in a wide array of pharmacologically active compounds. nanobioletters.com Derivatives have been investigated for a multitude of biological activities, including as antiprion nih.gov, antimicrobial nanobioletters.comnih.gov, and anticancer agents. nih.gov This broad activity profile suggests that this compound could interact with a variety of currently unexplored biological targets.

Given the demonstrated activity of a related compound against Leishmania mdpi.com, a primary avenue for future research would be to screen this compound against a panel of neglected tropical disease pathogens. Furthermore, its potential as an anticancer agent could be explored by testing its cytotoxicity against various cancer cell lines.

Identifying the specific molecular target is a critical step. This can be achieved through techniques such as affinity chromatography, yeast two-hybrid screening, or computational docking studies. Elucidating the mechanistic pathway—for example, determining if it induces apoptosis, inhibits a specific enzyme, or disrupts a protein-protein interaction—would be the subsequent step, providing a deeper understanding of its biological function.

Table 3: Reported Biological Activities of Benzamide Derivatives and Potential Areas for Exploration

Reported Activity in Benzamide ClassPotential Target AreaReference for Activity Class
AntiprionPrion protein (PrP) conversion nih.gov
Antimicrobial / AntibacterialBacterial cell wall synthesis, essential enzymes nanobioletters.comnih.gov
AntifungalFungal cell membrane integrity nanobioletters.com
Anticancer / GSTP1-1 InhibitionGlutathione S-transferase P1-1, other cancer-related enzymes nih.gov
Antiparasitic (Leishmanicidal)Parasite-specific enzymes (e.g., arginase), redox metabolism mdpi.com

Challenges and Opportunities in the Academic Research of this compound

The primary challenge in the academic research of this compound is the current lack of specific data. Its properties and potential applications must be inferred from the broader chemical literature on benzamides. This presents a significant opportunity: the field is wide open for foundational research.

Challenges:

Lack of Precedent: Without prior studies, initial research efforts require extensive screening to identify promising areas of application, from materials science to pharmacology.

Synthesis Optimization: While general methods for benzamide synthesis exist, the optimal conditions for producing this compound with high purity and yield may need to be developed and refined.

Opportunities:

Novel Discovery: Any characterization of this compound's biological activity or material properties would constitute novel research. There is high potential for discovering unique functions.

Structure-Activity Relationship (SAR) Studies: The compound serves as an excellent starting point for SAR studies. By systematically modifying the substitution patterns on the aromatic rings, researchers can develop a deep understanding of how molecular structure influences function, potentially leading to the design of highly potent and selective molecules.

Interdisciplinary Research: The potential applications in both biology and materials science make this compound an ideal subject for interdisciplinary collaborations between chemists, biologists, and materials scientists.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-methoxyphenyl)-2,4-dimethylbenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. A common approach involves reacting 2,4-dimethylbenzoyl chloride with 2-methoxyaniline in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane under nitrogen atmosphere . highlights similar protocols for N-substituted benzamides, where sodium cyanate and acetic acid are used to generate intermediates. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of acyl chloride to amine) and reaction time (4–6 hours at 0–5°C). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product with >95% purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • IR Spectroscopy : Look for C=O stretch at ~1670–1620 cm⁻¹ (amide I band) and N–H stretch at ~3220–3250 cm⁻¹ .
  • ¹H NMR : Key signals include aromatic protons (δ 6.8–7.8 ppm), methoxy group (δ ~3.8 ppm, singlet), and methyl groups (δ ~2.3–2.5 ppm). The absence of exchangeable NH protons (δ ~10–11 ppm) confirms successful acylation .
  • ¹³C NMR : Carbonyl carbon (δ ~165–170 ppm) and methoxy carbon (δ ~55–56 ppm) are diagnostic .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, methylation) at the 2,4-dimethylbenzamide moiety affect bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution. For example:

  • Halogenation : Introducing chlorine at the 4-position (as in ’s analogs) enhances hydrophobic interactions in enzyme binding pockets but may reduce solubility.
  • Methylation : The 2,4-dimethyl configuration (present in the parent compound) balances steric effects and lipophilicity, critical for membrane permeability. Computational docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., enzyme inhibition IC₅₀) can validate these effects .

Q. What metabolic pathways are implicated in the biotransformation of this compound, and how do interspecies differences (e.g., rat vs. human microsomes) impact metabolite profiles?

  • Methodological Answer : demonstrates that hepatic microsomes metabolize structurally similar compounds via CYP450-mediated pathways. For this compound:

  • Primary Pathway : O-demethylation of the methoxy group generates a catechol intermediate, which may undergo further glucuronidation.
  • Species-Specific Differences : Rabbit microsomes show higher oxidative activity (e.g., forming o-aminophenol), while rats favor reductive pathways (e.g., generating o-anisidine). Use LC-MS/MS with stable isotope tracers to track metabolites. Pre-treat microsomes with CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant enzymes .

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

  • Methodological Answer : Single-crystal X-ray diffraction (as in ) reveals bond lengths, angles, and torsion angles critical for validating computational models. For example:

  • The dihedral angle between the benzamide and methoxyphenyl rings (typically 40–60°) impacts planarity and π-π stacking potential.
  • Hydrogen-bonding patterns (e.g., N–H···O=C) stabilize the crystal lattice and inform solubility predictions. Use Mercury CSD software to compare with analogous structures (e.g., 4-chloro-N-(2-methoxyphenyl)benzamide, CCDC 753578) .

Q. What strategies mitigate data contradictions in SAR studies, such as conflicting IC₅₀ values across assays?

  • Methodological Answer :

  • Assay Standardization : Control variables like buffer pH (e.g., 7.4 for physiological relevance), DMSO concentration (<0.1% to avoid solvent effects), and cell passage number.
  • Orthogonal Validation : Pair enzymatic assays (e.g., fluorescence-based) with cellular viability assays (e.g., MTT). ’s insecticidal study used corrected mortality rates (%A) normalized to controls to reduce bias.
  • Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates. Report 95% confidence intervals for IC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.